4,4'-[(Dibutylstannanediyl)bis(oxy)]di(pent-3-en-2-one)
Description
4,4'-[(Dibutylstannanediyl)bis(oxy)]di(pent-3-en-2-one) is an organotin(IV) complex featuring a central dibutylstannanediyl group (Sn(C₄H₉)₂) linked via oxygen atoms to two pent-3-en-2-one moieties. The compound’s structure combines the Lewis acidity of tin with the chelating capability of the enone groups, making it relevant in catalysis, material science, and biomedical applications. Organotin compounds like this are noted for their antimicrobial and antitumor properties, as highlighted in related organotin complexes .
Properties
CAS No. |
1185-72-4 |
|---|---|
Molecular Formula |
C18H32O4Sn |
Molecular Weight |
431.2 g/mol |
IUPAC Name |
4-[dibutyl(4-oxopent-2-en-2-yloxy)stannyl]oxypent-3-en-2-one |
InChI |
InChI=1S/2C5H8O2.2C4H9.Sn/c2*1-4(6)3-5(2)7;2*1-3-4-2;/h2*3,6H,1-2H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
UVDDHYAAWVNATK-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(OC(=CC(=O)C)C)OC(=CC(=O)C)C |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The chemical formula for 4,4'-[(Dibutylstannanediyl)bis(oxy)]di(pent-3-en-2-one) can be represented as follows:
- Molecular Formula : C₁₄H₂₄O₂Sn₂
- Molecular Weight : 408.1 g/mol
The compound features a dibutylstannane moiety linked to two pent-3-en-2-one units through ether linkages. This structure contributes to its potential reactivity and biological interactions.
Anticancer Properties
Recent studies have explored the anticancer properties of organotin compounds, including this specific compound. Research indicates that organotin derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways and the disruption of cellular signaling pathways.
Case Study: Cytotoxicity Assay
A study conducted on the cytotoxic effects of dibutylstannane derivatives demonstrated significant inhibition of cell proliferation in human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction via mitochondrial pathway |
| PC-3 | 15.0 | Disruption of cell cycle progression |
Antimicrobial Activity
The antimicrobial properties of organotin compounds have also been investigated. Studies suggest that these compounds exhibit inhibitory effects against a range of bacteria and fungi, making them potential candidates for antimicrobial applications.
Case Study: Antimicrobial Efficacy
In vitro tests were performed against common pathogens, including Staphylococcus aureus and Escherichia coli. The findings are presented in Table 2.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Mechanisms of Biological Activity
The biological activity of 4,4'-[(Dibutylstannanediyl)bis(oxy)]di(pent-3-en-2-one is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Organotin compounds can induce oxidative stress in cells, leading to cellular damage and apoptosis.
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in cell proliferation and survival.
- Membrane Disruption : The lipophilic nature allows for interaction with cellular membranes, disrupting their integrity and function.
Comparison with Similar Compounds
Di-n-butyltin bis(2,4-pentanedionate) (CAS 22673-19-4)
Structural Similarities :
- Molecular Formula : C₁₈H₃₂O₄Sn (vs. the target compound’s estimated formula C₁₈H₂₈O₄Sn).
- Central Atom : Sn(IV) with dibutyl substituents.
- Ligands : Two acetylacetonate (2,4-pentanedionate) groups.
Key Differences :
- Functional Groups: The acetylacetonate ligands in Di-n-butyltin bis(2,4-pentanedionate) are β-diketonates, enabling stronger chelation compared to the enone-based ligands in the target compound.
- Applications: Used as a catalyst in polyurethane formation and PVC stabilizers due to its thermal stability . The target compound’s enone groups may offer unique reactivity in polymerization or biomedical contexts.
Data Comparison :
4,4'-[1,4-Phenylene-bis-(azanediyl)]dipent-3-en-2-one
Structural Similarities :
- Backbone : Two pent-3-en-2-one groups linked via a central spacer.
Key Differences :
- Central Spacer : A phenylene-azanediyldiyl group (N–C₆H₄–N) replaces the dibutylstannanediyl group.
- Electronic Effects : The nitrogen-based spacer enables π-delocalization and keto-enamine tautomerism, unlike the tin center’s Lewis acidity .
- Reactivity : The nitrogen-linked compound participates in tautomeric equilibria, influencing its spectroscopic and catalytic behavior.
Fluorinated Analog: 4,4′-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))bis(2,3,5,6-tetrafluoropyridine)
Structural Similarities :
- Ether Linkages : Both compounds feature oxygen-based bridges.
Key Differences :
Aluminum-Based Analog: (3Z)-4-{[bis({[(2Z)-4-oxopent-2-en-2-yl]oxy})alumanyl]oxy}pent-3-en-2-one
Structural Similarities :
- Enone Ligands: Both compounds employ pent-3-en-2-one groups.
Key Differences :
- Central Atom : Aluminum (Al³⁺) vs. Sn(IV).
- Lewis Acidity : Al³⁺ is a stronger Lewis acid, enhancing catalytic activity in reactions like Friedel-Crafts alkylation.
- Stability: Aluminum complexes are more moisture-sensitive than organotin derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
